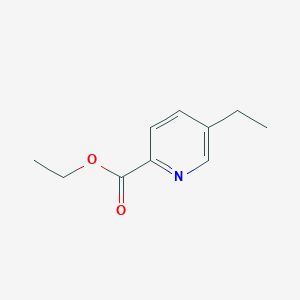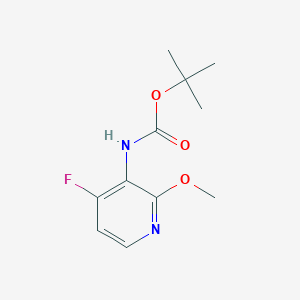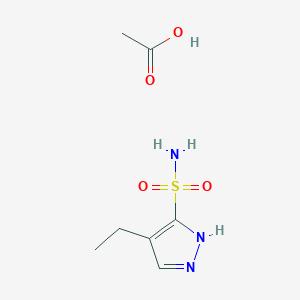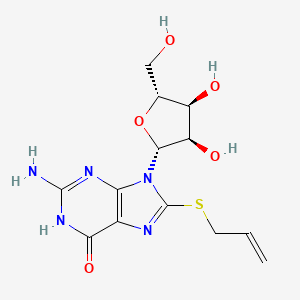
Ethyl 5-ethylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-ethylpyridine-2-carboxylate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of an ethyl group at the 5th position and an ester functional group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-ethylpyridine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-ethylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester.
Another method involves the alkylation of 2-pyridinecarboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 5-ethylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethylpyridine-2-carboxylic acid.
Reduction: Formation of 5-ethylpyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Ethyl 5-ethylpyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 5-ethylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
類似化合物との比較
Ethyl 5-ethylpyridine-2-carboxylate can be compared with other pyridine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-pyridinecarboxylate: Lacks the ethyl group at the 5th position.
5-Ethylpyridine-2-carboxylic acid: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
CAS番号 |
13509-15-4 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
ethyl 5-ethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-9(11-7-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
MOCKUVGMROUXCR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)



![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)







